1-butanoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide
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Overview
Description
1-butanoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butanoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide typically involves a multi-step process. One common synthetic route starts with the reaction of 4-aminobenzoyl amide with 4-nitrobenzoyl chloride to form N-(4-carbamoylphenyl)-4-nitrobenzamide. This intermediate is then reduced to N-(4-carbamoylphenyl)-4-aminobenzamide. The final step involves the acylation of the amine group with butanoyl chloride to yield this compound .
Industrial Production Methods
For industrial production, the synthesis process is optimized to improve yields and reduce costs. This involves the use of safer solvents and reagents, as well as the implementation of efficient purification techniques. The overall yield of the industrial process can be higher than 78% .
Chemical Reactions Analysis
Types of Reactions
1-butanoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-butanoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pigments and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-butanoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the production of pro-inflammatory cytokines by binding to specific receptors on the cell surface .
Comparison with Similar Compounds
Similar Compounds
1-butanoyl-N-(4-carbamimidoylbenzyl)-L-prolinamide: This compound shares a similar structure but has different functional groups, leading to distinct biological activities.
Piperidine-4-carboxamides: These compounds have a similar piperidine core and are studied for their antiviral activities.
Uniqueness
1-butanoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-butanoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-2-3-15(21)20-10-8-13(9-11-20)17(23)19-14-6-4-12(5-7-14)16(18)22/h4-7,13H,2-3,8-11H2,1H3,(H2,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWGCPLZGLXAAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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